1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
Description
Properties
CAS No. |
654650-77-8 |
|---|---|
Molecular Formula |
C22H16ClN3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C22H16ClN3/c23-16-10-12-17(13-11-16)26-22-18-8-4-5-9-20(18)24-14-19(22)21(25-26)15-6-2-1-3-7-15/h1-13,24H,14H2 |
InChI Key |
LZMDNRDLNFIOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
KI-Promoted Cyclization of Pyrazole-Arylamines and Benzyl Bromide
A seminal method for constructing the pyrazolo[4,3-c]quinoline scaffold employs 2-(1H-pyrazol-5-yl)anilines and benzyl bromide in the presence of potassium iodide (KI). This approach leverages benzyl bromide as a C1 synthon, facilitating cyclization under mild conditions (50–100°C) to yield the target compound in 65–85% efficiency. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the benzyl carbon, followed by intramolecular cyclization to form the fused pyrazoloquinoline system. Substrates with electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring exhibit enhanced reactivity due to increased electrophilicity at the reaction site.
Table 1. Optimization of KI-Promoted Cyclization
| Benzyl Halide | Temperature (°C) | Yield (%) |
|---|---|---|
| Benzyl bromide | 80 | 78 |
| Benzyl iodide | 80 | 82 |
| Benzyl chloride | 80 | <10 |
Acid-Promoted Cyclization with β-Keto Esters
An alternative route utilizes β-keto esters and pyrazole-arylamines under acidic conditions (e.g., acetic acid, polyphosphoric acid). The reaction involves C–C bond cleavage of the β-keto ester, followed by cyclocondensation to form the dihydroquinoline ring. For instance, refluxing 2-(1H-pyrazol-5-yl)aniline with ethyl acetoacetate in acetic acid at 120°C for 12 hours affords the product in 72% yield. This method tolerates alkyl and aryl substituents on the β-keto ester, enabling structural diversification.
Cross-Coupling Approaches for Functionalization
Suzuki-Miyaura Coupling for Aryl Substitution
Post-cyclization functionalization via Suzuki-Miyaura coupling introduces aryl groups at specific positions. For example, 6,8-dibromo-1-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline reacts with phenylboronic acid under Pd(PPh3)4 catalysis to install phenyl groups at C6 and C8, achieving >90% conversion. Key parameters include:
Table 2. Suzuki-Miyaura Coupling Efficiency
| Boronic Acid | Position | Yield (%) |
|---|---|---|
| Phenylboronic acid | C6, C8 | 92 |
| 4-Methoxyphenyl | C6 | 85 |
| 2-Naphthyl | C8 | 78 |
Buchwald-Hartwig Amination
Primary and secondary amines are introduced via Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos. Reacting 4-chloro-pyrazoloquinoline with morpholine at 100°C for 18 hours affords the N-alkylated product in 68% yield. Sterically hindered amines (e.g., tert-butylamine) require higher temperatures (120°C) and prolonged reaction times.
Solvent-Free and Green Chemistry Approaches
Melt Reactions with Polyphosphoric Acid (PPA)
Solvent-free synthesis using PPA as both catalyst and solvent achieves cyclization at 110–150°C. This method avoids volatile organic solvents and reduces reaction times to 2–4 hours, with yields comparable to solution-phase methods (70–75%). For instance, heating 4-chlorophenylhydrazine with diketones in PPA directly affords the pyrazoloquinoline framework via tandem condensation-cyclization.
Mechanochemical Synthesis
Ball-milling pyrazole-arylamines with benzyl bromide and KI for 60 minutes at 30 Hz achieves 70% yield, demonstrating the feasibility of mechanochemistry for scalable synthesis. This approach minimizes solvent waste and energy consumption, aligning with green chemistry principles.
Purification and Characterization
Crystallization and Recrystallization
Crude products are typically purified via recrystallization from dimethylformamide (DMF) or ethanol/water mixtures. Single crystals suitable for X-ray diffraction are obtained by slow evaporation from DMF, revealing a planar pyrazoloquinoline core with dihedral angles <5° between rings.
Key Spectral Data :
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of dihydro derivatives.
Cyclization: Cyclization reactions involving the formation of additional rings can be achieved using appropriate reagents and conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-c]quinoline family exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival.
Case Study : A study demonstrated that 1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline exhibited cytotoxic effects against breast cancer cell lines, highlighting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial membranes or inhibit essential microbial enzymes.
Research Findings : A series of derivatives derived from this compound were tested for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
Recent studies have suggested that this compound may possess anti-inflammatory properties. The presence of the chlorophenyl group is thought to enhance its ability to modulate inflammatory pathways.
Evidence : In vitro assays indicated that this compound could significantly reduce pro-inflammatory cytokine production in activated macrophages .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and survival . The compound’s ability to interfere with these pathways makes it a promising candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Key Comparisons:
The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity compared to bromine (less electronegative) or methyl substituents. The dihydro (2,4-dihydro-1H) moiety reduces aromaticity, increasing ring flexibility versus fully aromatic analogs like 2H-pyrazolo[4,3-c]quinolines .
Key Research Findings and Implications
- Structural Insights: Steric interactions dominate the conformational landscape, with aryl substituents adopting non-planar orientations to alleviate strain .
- Synthetic Optimization: L-Proline-catalyzed multi-component reactions offer moderate yields and greener conditions compared to POCl3-mediated routes .
- Biological Relevance: Chlorophenyl and phenyl groups balance lipophilicity and target engagement, though polar substituents (e.g., –OH, –NH2) in related compounds enhance anti-inflammatory potency .
Biological Activity
1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, notable for its diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, including a fused bicyclic system that enhances its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chlorophenyl group is significant as it influences the compound's reactivity and biological activity. The synthesis of this compound typically involves several key reactions that ensure high yields and purity.
Biological Activities
Research indicates that compounds in the pyrazolo[4,3-c]quinoline class exhibit various biological activities, including:
- Anti-inflammatory Effects : Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. For instance, certain derivatives demonstrated inhibition comparable to established anti-inflammatory agents like 1400 W .
- Anticancer Potential : The compound's structure allows it to interact with cancer-related pathways. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways associated with tumor growth and metastasis .
- Antimicrobial Properties : Some studies suggest that pyrazolo[4,3-c]quinoline derivatives possess antimicrobial activity against a range of pathogens. This activity is likely due to their ability to disrupt microbial cell functions .
The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors involved in inflammatory responses and cancer progression. Notably:
- Inhibition of iNOS and COX-2 : The anti-inflammatory effects are linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .
- Structure-Activity Relationship (SAR) : Quantitative structure–activity relationship (QSAR) analyses have been conducted to identify key structural features that enhance biological activity. These studies help in optimizing the design of new derivatives with improved efficacy and reduced toxicity .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline | Contains diphenyl substitution | Anti-inflammatory activity |
| 1-(Phenyl)-2-methyl-2H-pyrazolo[4,3-c]quinoline | Methyl substitution on pyrazole | Antimicrobial properties |
| 4-Amino-1H-pyrazolo[4,3-b]quinoline | Different heterocyclic structure | Anticancer activity |
This table highlights how variations in structural features can lead to differing biological activities among compounds in the same family.
Case Studies
Several case studies have documented the efficacy of pyrazolo[4,3-c]quinoline derivatives:
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinolines using LPS-stimulated RAW 264.7 cells. Compounds were screened for their ability to inhibit NO production and showed promising results with IC50 values indicating potent activity against inflammation markers .
- Anticancer Research : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings support further exploration into their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
